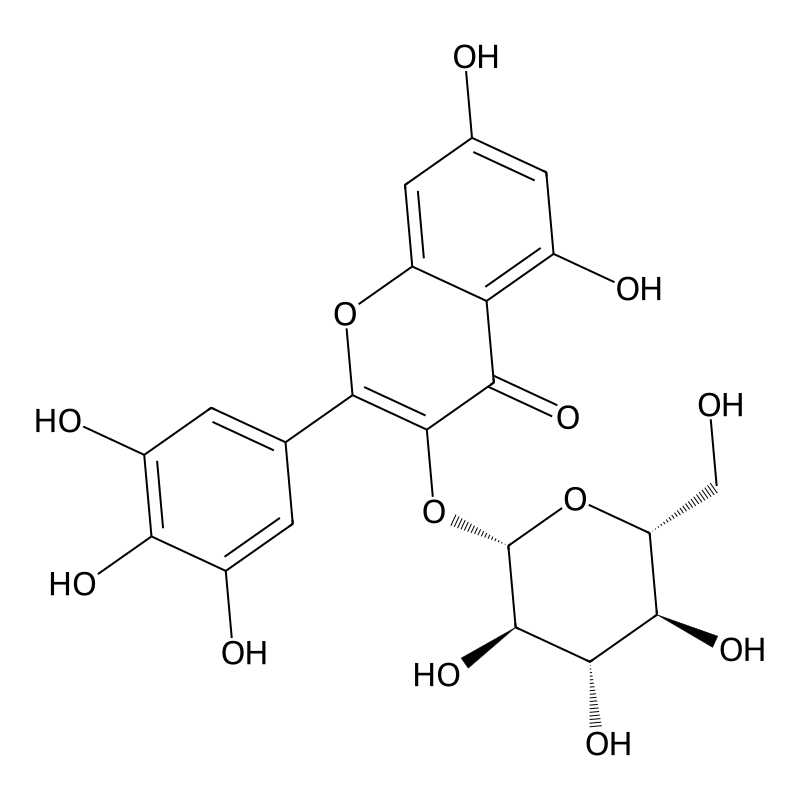

myricetin 3-O-beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Myricetin 3-O-beta-D-glucopyranoside (Myricetin 3-O-glucoside) is a naturally occurring flavonoid found in various plants, including Tibouchina paratropica, Saxifraga tricuspidata, and Libocedrus yateensis [, ]. It has garnered interest in scientific research due to its potential health benefits and diverse bioactivities. Here's an overview of its applications in scientific studies:

Anti-inflammatory properties:

Myricetin 3-O-glucoside has been shown to exhibit anti-inflammatory effects in various in vitro and in vivo models. Studies suggest it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators and enzymes []. For example, research on Tibouchina paratropica leaves demonstrated its ability to suppress the production of inflammatory markers in lipopolysaccharide-stimulated macrophages [].

Antimicrobial activity:

Several studies have explored the antimicrobial potential of Myricetin 3-O-glucoside against various bacterial and fungal strains. Research suggests it possesses broad-spectrum antimicrobial activity, potentially inhibiting the growth and proliferation of some pathogenic microorganisms []. However, further investigation is needed to understand the specific mechanisms of action and potential applications.

Anti-Leishmanial activity:

Studies have shown promise for Myricetin 3-O-glucoside in combating Leishmaniasis, a parasitic disease. Research suggests it exhibits anti-Leishmanial activity against various Leishmania species, potentially targeting parasite growth and viability []. Further studies are necessary to explore its efficacy and potential therapeutic applications.

Other potential applications:

Ongoing research explores the potential of Myricetin 3-O-glucoside in various other areas, including:

- Neuroprotective effects: Studies suggest it may offer neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Antioxidant activity: Research indicates its potential to act as an antioxidant, potentially scavenging free radicals and protecting cells from oxidative stress [].

- Anticancer properties: Some studies suggest its potential role in regulating cancer cell proliferation and migration, but further investigation is needed [].

Myricetin 3-O-beta-D-glucopyranoside is a flavonoid glycoside, specifically an O-glucoside of myricetin, characterized by the attachment of a beta-D-glucosyl residue at the 3-position of the myricetin molecule. Myricetin itself is a naturally occurring flavonoid found in various plants, including the root barks of Myrica cerifera L. This compound has garnered attention due to its potential health benefits and biological activities, which are attributed to both the myricetin moiety and the glucosyl group attached to it .

The chemical structure of myricetin 3-O-beta-D-glucopyranoside can participate in various reactions typical of flavonoid glycosides. These include:

- Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, yielding free myricetin and glucose.

- Oxidation: Myricetin 3-O-beta-D-glucopyranoside can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species, which may contribute to its biological activities.

- Reduction: The compound may also participate in reduction reactions, affecting its solubility and reactivity.

These reactions are significant for understanding the compound's stability and potential transformations in biological systems .

Myricetin 3-O-beta-D-glucopyranoside exhibits several notable biological activities:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Properties: It may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory diseases .

- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens .

These activities make myricetin 3-O-beta-D-glucopyranoside a candidate for further research in pharmacology and nutraceutical applications.

Synthesis of myricetin 3-O-beta-D-glucopyranoside can be achieved through various methods:

- Natural Extraction: Isolation from plant sources, particularly from Myrica cerifera L., where it is naturally present.

- Chemical Synthesis: This involves the glycosylation of myricetin using beta-D-glucose under specific conditions (e.g., acidic or enzymatic catalysis) to form the glycoside.

- Biotechnological Approaches: Utilizing enzymes such as glycosyltransferases to catalyze the formation of glycosidic bonds in vitro.

Each method has its advantages and challenges concerning yield, purity, and scalability .

Myricetin 3-O-beta-D-glucopyranoside has several applications:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health promotion.

- Pharmaceuticals: Research is ongoing into its potential use in treating inflammatory diseases and conditions associated with oxidative stress.

- Cosmetics: Its antioxidant properties make it a candidate for incorporation into skincare products aimed at reducing oxidative damage to skin cells .

Myricetin 3-O-beta-D-glucopyranoside shares structural similarities with several other flavonoid glycosides. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Myricetin 3-O-alpha-L-arabinofuranoside | O-arabinofuranoside | Exhibits different solubility and bioactivity profiles. |

| Myricetin 3-O-galactopyranoside | O-galactopyranoside | May have distinct anti-inflammatory properties. |

| Quercetin 3-O-beta-D-glucopyranoside | O-glucoside | Similar antioxidant activity but different efficacy. |

While all these compounds share a flavonoid backbone, their unique sugar moieties (glucose vs. galactose vs. arabinose) influence their solubility, absorption, and biological activity, making each compound distinct in its potential applications and effects .

Plant Species Containing Myricetin 3-O-beta-D-glucopyranoside

Myricetin 3-O-beta-D-glucopyranoside, also known as isomyricitrin, represents a significant flavonol glycoside that has been identified across diverse plant taxa [1]. This compound is characterized by a beta-D-glucosyl residue attached at position 3 of the myricetin core structure, contributing to its enhanced solubility and biological stability compared to the aglycone form [1]. The distribution of this compound in the plant kingdom demonstrates considerable taxonomic diversity, with notable concentrations found in economically important species across multiple botanical families [2] [6].

Distribution in Camellia sinensis

Tea plants represent one of the most extensively studied sources of myricetin 3-O-beta-D-glucopyranoside [1] [4]. Within Camellia sinensis, this compound contributes to the complex flavonol profile that characterizes tea leaves and processed tea products [23]. Research indicates that Camellia sinensis var. sinensis demonstrates higher concentrations of myricetin glycosides compared to var. assamica and subspecies lasiocalyx [23]. The compound has been detected in varying concentrations across different tea types, with white tea samples containing 35-255 milligrams per kilogram, green tea samples showing 37-205 milligrams per kilogram, and black tea displaying significantly lower levels with only one sample containing 51 milligrams per kilogram [24].

The presence of myricetin 3-O-beta-D-glucopyranoside in tea demonstrates considerable variation among cultivars and processing methods [23]. Studies utilizing high-performance liquid chromatography coupled with mass spectrometry have confirmed the structural identity of this compound in tea extracts, establishing it as a consistent component of the tea flavonol profile [24]. The biosynthetic pathway for myricetin glucosides in Camellia sinensis involves specific enzymatic processes that convert the myricetin aglycone to its glucosylated form, enhancing both stability and bioavailability [4].

Presence in Combretum micranthum

Combretum micranthum represents another significant source of myricetin 3-O-beta-D-glucopyranoside, particularly within the traditional medicinal practices of West Africa [1] [5]. This species, commonly utilized for diabetes management in traditional medicine systems, contains notable concentrations of myricetin derivatives that contribute to its therapeutic applications [5]. Research examining the phytochemical composition of Combretum micranthum leaves has identified multiple phenolic compounds, including myricetin glycosides, that demonstrate significant biological activity [5].

The presence of myricetin 3-O-beta-D-glucopyranoside in Combretum micranthum has been confirmed through analytical studies utilizing liquid chromatography-mass spectrometry techniques [1]. These investigations have established the compound as a consistent component of the species' flavonoid profile, contributing to the overall antioxidant capacity and potential therapeutic effects attributed to this plant [5]. The concentration and distribution of this compound within different plant tissues of Combretum micranthum may vary based on environmental conditions and developmental stage [5].

Other Notable Plant Sources

Beyond the primary sources in Camellia sinensis and Combretum micranthum, myricetin 3-O-beta-D-glucopyranoside has been identified in numerous other plant species across diverse taxonomic groups [1] [43]. Betula pubescens, Clitoria ternatea, and Hypericum aucheri represent additional confirmed sources of this compound [43]. The compound has also been detected in various berry species, including members of the Ribes and Vaccinium genera, where it contributes to the overall flavonol content [41].

Chrysobalanus icaco, utilized in traditional Brazilian medicine for diabetes management, contains myricetin 3-O-glucuronide as a major constituent, along with other myricetin derivatives [25]. Morella rubra leaves have yielded multiple myricetin-derived flavonols, including galloylated forms that demonstrate enhanced biological activity [40]. The distribution of myricetin 3-O-beta-D-glucopyranoside across these diverse plant families suggests evolutionary conservation of the biosynthetic machinery required for its production [2] [6].

Biosynthetic Pathways in Plants

Flavonoid Biosynthesis Pathway Leading to Myricetin Glucosides

The biosynthesis of myricetin 3-O-beta-D-glucopyranoside follows the general flavonoid biosynthetic pathway, beginning with the phenylpropanoid pathway that produces the basic phenolic skeleton [8] [35]. The initial step involves chalcone synthase catalyzing the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA [8] [35]. This chalcone is subsequently converted to naringenin by chalcone isomerase, establishing the flavanone precursor for all downstream flavonoid products [8].

The pathway proceeds through flavanone 3-hydroxylase activity, converting naringenin to dihydrokaempferol [8] [9]. For myricetin formation, the pathway requires sequential hydroxylation events catalyzed by flavonoid 3-prime-hydroxylase and flavonoid 3-prime-5-prime-hydroxylase, ultimately producing dihydromyricetin [9] [10]. Flavonol synthase then converts dihydromyricetin to the myricetin aglycone, which serves as the substrate for subsequent glycosylation reactions [8] [9].

The conversion of myricetin to its 3-O-beta-D-glucopyranoside form represents the final step in this biosynthetic sequence, requiring specific UDP-glucosyltransferase activity [26] [27]. This glycosylation reaction enhances the solubility and stability of the resulting compound while modifying its cellular localization and biological activity [29] [32]. The enzymatic machinery responsible for this transformation demonstrates substrate specificity for the 3-position hydroxyl group of myricetin [27] [30].

Enzymatic Glycosylation Processes

The glycosylation of myricetin to form myricetin 3-O-beta-D-glucopyranoside involves UDP-dependent glycosyltransferases that catalyze the transfer of glucose from UDP-glucose to the acceptor molecule [26] [27]. These enzymes belong to the glycosyltransferase family 1 and demonstrate specific recognition of both the sugar donor and flavonol acceptor [27] [30]. The reaction mechanism involves the formation of a glycosidic bond between the anomeric carbon of glucose and the 3-position hydroxyl group of myricetin [27].

Structural studies of flavonol glycosyltransferases have revealed the molecular basis for substrate specificity and catalytic activity [27] [31]. The enzyme active site contains specific amino acid residues that position both the UDP-glucose donor and myricetin acceptor for optimal reaction geometry [27] [31]. Key residues involved in catalysis include histidine and aspartate residues that facilitate proton transfer during the glycosylation reaction [31].

The enzymatic process demonstrates stereospecificity, producing exclusively the beta-anomeric configuration of the glucose linkage [27] [30]. This stereochemical outcome results from the enzyme's active site architecture, which constrains the approach of the myricetin acceptor relative to the UDP-glucose donor [27]. The resulting beta-D-glucopyranoside linkage contributes to the compound's resistance to acidic hydrolysis compared to alpha-linked glycosides [32].

Regulation of Biosynthesis in Plant Tissues

The biosynthesis of myricetin 3-O-beta-D-glucopyranoside is subject to complex regulatory mechanisms that control both spatial and temporal expression of the required enzymatic machinery [12] [21]. Transcriptional regulation involves multiple families of transcription factors, including MYB, basic helix-loop-helix, and WD40 proteins that form regulatory complexes [12] [21]. These regulatory proteins respond to developmental signals and environmental stimuli to modulate flavonoid biosynthesis [12].

MYB transcription factors play particularly important roles in regulating myricetin biosynthesis, with specific family members preferentially activating the expression of flavonoid 3-prime-5-prime-hydroxylase and flavonol synthase genes [21]. The interaction between MYB proteins and basic helix-loop-helix transcription factors creates synergistic activation of target gene expression [21]. This regulatory mechanism allows for fine-tuning of myricetin production in response to cellular demands [21].

Tissue-specific regulation of myricetin 3-O-beta-D-glucopyranoside biosynthesis reflects the compound's diverse physiological functions within plant systems [45] [49]. Young developing tissues often show elevated expression of flavonol biosynthetic genes, corresponding to increased protection against oxidative stress during rapid growth phases [49]. Mature leaves typically maintain constitutive levels of these enzymes to support ongoing antioxidant requirements [45] [49].

Environmental Factors Affecting Accumulation

Environmental conditions exert profound influences on the accumulation of myricetin 3-O-beta-D-glucopyranoside in plant tissues [15] [16]. Light exposure represents one of the most significant environmental factors, with ultraviolet radiation particularly effective at inducing flavonol biosynthesis [15] [18]. The protective function of flavonols against ultraviolet-induced cellular damage provides an adaptive advantage that drives their increased production under high-light conditions [18].

Temperature fluctuations also significantly impact myricetin glycoside accumulation, with moderate stress conditions generally promoting increased biosynthesis [15] [48]. Studies of Tetrastigma hemsleyanum demonstrated that optimal environmental conditions including temperatures of 17.5-24.1 degrees Celsius, precipitation levels of 2.0-6.6 millimeters, relative humidity of 67.3-80.2 percent, and sunshine duration of 3.4-5.8 hours resulted in maximum flavonoid accumulation [48]. These findings indicate that moderate environmental stress enhances flavonol production while extreme conditions may suppress biosynthesis [48].

Seasonal variation represents another critical factor influencing myricetin 3-O-beta-D-glucopyranoside levels in plant tissues [48]. Research has demonstrated that spring conditions typically favor maximum accumulation of flavonols, with total flavonoid content reaching 281.3-392.8 micrograms per gram during April and May [48]. The seasonal pattern reflects the interaction between multiple environmental variables and the plant's developmental program [48].

Water availability and soil salinity also affect flavonol accumulation, with moderate drought stress generally increasing biosynthesis while severe water limitation may reduce overall plant metabolism [15] [17]. Salt stress has been shown to enhance flavonoid production in many plant species, likely reflecting the antioxidant protective function of these compounds under osmotic stress conditions [17]. The complex interplay between these environmental factors requires careful consideration when predicting flavonol content in natural plant populations [15] [16].

Chemotaxonomic Significance in Plant Kingdom

The distribution of myricetin 3-O-beta-D-glucopyranoside across plant taxa provides valuable insights into evolutionary relationships and biochemical diversification within the plant kingdom [33] [39]. The presence of this compound in multiple unrelated families suggests either convergent evolution of the biosynthetic machinery or retention of ancestral biochemical pathways [33] [35]. The Myricaceae family, from which myricetin derives its name, represents the original source where this flavonol was first identified in Comptonia peregrina and later in Morella cerifera [33].

Chemotaxonomic analysis reveals that myricetin glycosides serve as reliable markers for certain plant lineages, particularly within families that have undergone adaptive radiation in response to environmental pressures [39]. The Chrysobalanaceae family demonstrates consistent production of myricetin derivatives, with this compound serving as a primitive flavonoid character that aids in taxonomic classification [25]. Similarly, the distribution of myricetin glycosides within the Polygonaceae family shows specific patterns that reflect evolutionary relationships among genera [33].

The structural diversity of myricetin glycosides across different plant families provides evidence for ongoing evolutionary refinement of flavonol biosynthesis [6] [33]. While the basic myricetin 3-O-beta-D-glucopyranoside structure remains conserved, additional modifications such as acylation, methylation, and alternative glycosylation patterns demonstrate lineage-specific adaptations [6] [19]. These variations likely reflect selective pressures related to specific ecological niches and physiological requirements [6].